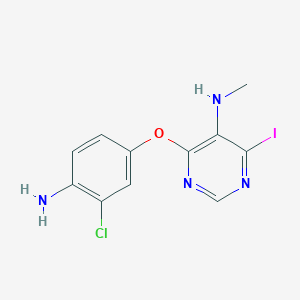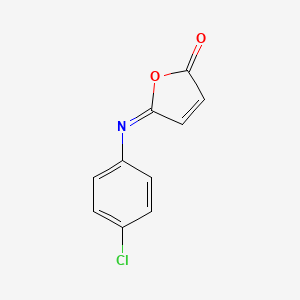
5-(4-Chlorophenyl)iminofuran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((4-Chlorophenyl)imino)furan-2(5H)-one is an organic compound that features a furan ring substituted with a 4-chlorophenyl imino group
Méthodes De Préparation
The synthesis of 5-((4-Chlorophenyl)imino)furan-2(5H)-one typically involves the reaction of 4-chloroaniline with furan-2(5H)-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
5-((4-Chlorophenyl)imino)furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the imino group to an amine group, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-((4-Chlorophenyl)imino)furan-2(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 5-((4-Chlorophenyl)imino)furan-2(5H)-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, affecting their function. The furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-((4-Chlorophenyl)imino)furan-2(5H)-one include:
5-(4-Chlorophenyl)furan-2-carbaldehyde: This compound has a similar structure but with an aldehyde group instead of an imino group.
5-(4-Chlorophenyl)isoxazole-3-propionic acid: This compound features an isoxazole ring instead of a furan ring.
5-(4-Chlorophenyl)oxazole-2-propionic acid: This compound has an oxazole ring and a propionic acid group.
The uniqueness of 5-((4-Chlorophenyl)imino)furan-2(5H)-one lies in its specific combination of a furan ring and an imino group, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
19990-27-3 |
|---|---|
Formule moléculaire |
C10H6ClNO2 |
Poids moléculaire |
207.61 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)iminofuran-2-one |
InChI |
InChI=1S/C10H6ClNO2/c11-7-1-3-8(4-2-7)12-9-5-6-10(13)14-9/h1-6H |
Clé InChI |
DOABKVLPQKLQAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=C2C=CC(=O)O2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



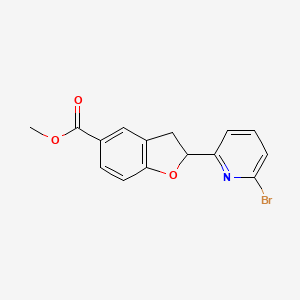
![5-(4-chlorophenoxy)-N-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide](/img/structure/B12923241.png)
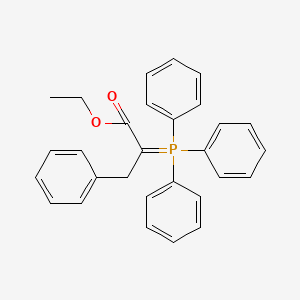
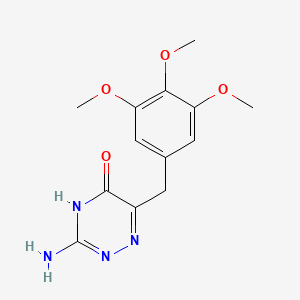
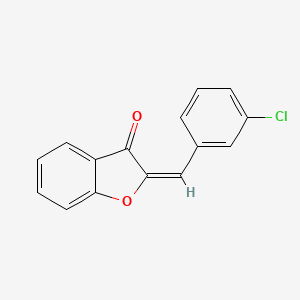

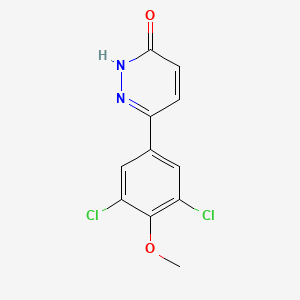

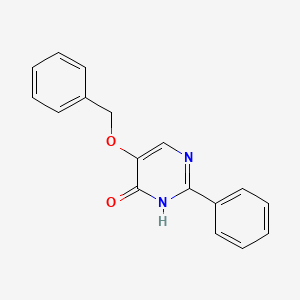
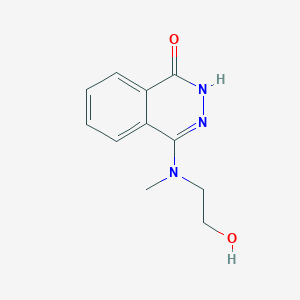

![4-Morpholinamine, N-[5-(2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12923319.png)
